molecular formula C12H13BrS B13702176 Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-

Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-

Cat. No.: B13702176
M. Wt: 269.20 g/mol
InChI Key: VYGXBZUZJJXPMN-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-: is an organosulfur compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of a bromine atom at the 3rd position and a tert-butyl group at the 6th position on the benzo[b]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene derivatives, including 3-bromo-6-(1,1-dimethylethyl)-benzo[b]thiophene, can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of the benzo[b]thiophene ring through an aryne intermediate, followed by nucleophilic attack and ring closure .

Industrial Production Methods: Industrial production of benzo[b]thiophene derivatives typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Chemistry: Benzo[b]thiophene derivatives are used as building blocks in the synthesis of more complex organic molecules. They are also studied for their photophysical and electrochemical properties, making them valuable in materials science .

Biology and Medicine: In the field of medicine, benzo[b]thiophene derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, these compounds are used in the development of organic semiconductors and other advanced materials. Their unique electronic properties make them suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. This property allows it to participate in various chemical reactions, including redox processes and coupling reactions .

Comparison with Similar Compounds

  • 3-Bromo-5-(tert-butyl)benzo[b]thiophene
  • Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and its bromo derivatives

Comparison: Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- is unique due to the specific positioning of the bromine and tert-butyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different electronic properties and reactivity patterns, making it suitable for specific applications in materials science and pharmaceuticals .

Biological Activity

Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- (CAS No. 1936672-24-0) is an organosulfur compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₃BrS
  • Molecular Weight : 269.2 g/mol
  • IUPAC Name : 3-bromo-6-tert-butyl-1-benzothiophene
  • Canonical SMILES : CC(C)(C)C1=CC2=C(C=C1)C(=CS2)Br

Synthesis and Structure

The synthesis of benzo[b]thiophene derivatives typically involves cyclization reactions of substituted thioanisoles or propargyl alcohols. For instance, the synthesis of 3-bromo derivatives can be achieved through bromination reactions under controlled conditions, yielding high product purity and yield . The presence of the tert-butyl group at the 6th position significantly influences the compound's reactivity and stability.

Antimicrobial Properties

Recent studies have demonstrated that benzo[b]thiophene derivatives exhibit notable antimicrobial activities. The compound has shown effectiveness against various Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate that these compounds can act as potent antibacterial and antifungal agents .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64
Bacillus cereus32
Candida albicans16

Anticancer Potential

Benzo[b]thiophene derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiophene core can enhance anticancer efficacy .

Anti-inflammatory Effects

The anti-inflammatory activity of benzo[b]thiophene derivatives has been explored in various models. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes them potential candidates for developing new anti-inflammatory medications .

Case Studies

  • Antimicrobial Study : A recent study synthesized several halobenzo[b]thiophene derivatives, including the bromo compound . The results indicated significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Assay : Research involving benzo[b]thiophene derivatives showed promising results in inhibiting the growth of breast and colon cancer cell lines, suggesting a need for further investigation into their mechanisms of action and therapeutic applications .

The biological activity of benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- is thought to be mediated through its interaction with specific molecular targets. For antimicrobial activity, it may disrupt bacterial cell wall synthesis or function as a topoisomerase inhibitor. In anticancer applications, it may induce apoptosis via mitochondrial pathways or inhibit key signaling pathways involved in tumor progression .

Properties

Molecular Formula

C12H13BrS

Molecular Weight

269.20 g/mol

IUPAC Name

3-bromo-6-tert-butyl-1-benzothiophene

InChI

InChI=1S/C12H13BrS/c1-12(2,3)8-4-5-9-10(13)7-14-11(9)6-8/h4-7H,1-3H3

InChI Key

VYGXBZUZJJXPMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)Br

Origin of Product

United States

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